1h-Indazol-4-ol,6-bromo-3-chloro-

Vue d'ensemble

Description

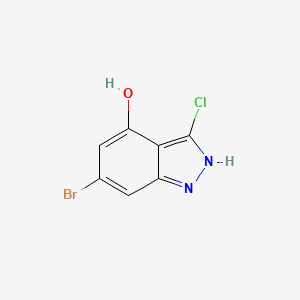

1H-Indazol-4-ol, 6-bromo-3-chloro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromine atom at the 6th position and a chlorine atom at the 3rd position on the indazole ring, along with a hydroxyl group at the 4th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indazol-4-ol, 6-bromo-3-chloro- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 1H-Indazol-4-ol, 6-bromo-3-chloro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of aprotic polar solvents like NMP and DMSO under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) has been reported to be effective .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indazol-4-ol, 6-bromo-3-chloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Overview

1H-Indazol-4-ol,6-bromo-3-chloro- is characterized by its unique structure that includes bromine and chlorine atoms. These halogen substitutions enhance the compound's reactivity and biological activity, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

1H-Indazol-4-ol,6-bromo-3-chloro- has been identified as a promising lead compound in the development of pharmaceuticals targeting various diseases. Its potential biological activities include:

- Anticancer Properties : The compound has demonstrated efficacy in inhibiting the proliferation of cancer cells, particularly through interference with signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. Studies have shown that it can significantly reduce cell growth in breast cancer models.

- Anti-inflammatory Effects : It acts as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and associated pain.

- Antimicrobial Activity : Preliminary studies suggest that 1H-Indazol-4-ol,6-bromo-3-chloro- may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Chemical Biology

In chemical biology, this compound serves as a useful probe for studying biological pathways and molecular interactions. Its ability to selectively bind to specific enzymes or receptors allows researchers to investigate the underlying mechanisms of diseases and identify potential therapeutic targets.

Material Science

The unique properties of 1H-Indazol-4-ol,6-bromo-3-chloro- extend to material science. It can be utilized in the synthesis of advanced materials with tailored electronic or optical properties. The presence of halogens can enhance the material's performance in applications such as sensors or photonic devices.

Catalysis

This compound also plays a role as a catalyst or catalyst precursor in organic transformations. Its reactivity can facilitate various chemical reactions, making it valuable in synthetic chemistry.

Anticancer Efficacy

In a recent study focusing on various indazole derivatives, 1H-Indazol-4-ol,6-bromo-3-chloro-was shown to significantly inhibit breast cancer cell proliferation. The mechanism was linked to its interference with the PI3K signaling pathway, highlighting its potential as a therapeutic agent in oncology.

Synthesis and Industrial Applications

The industrial synthesis of this compound typically involves optimized halogenation processes to ensure high yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency. Its role as an intermediate in pharmaceutical synthesis further underscores its importance in drug development pipelines.

Mécanisme D'action

The mechanism of action of 1H-Indazol-4-ol, 6-bromo-3-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 1H-Indazole-7-carboxamide

- 3-Bromo-4-fluoro-1H-indazole

- 1-Methyl-5-nitro-1H-indazole

- 6-Bromo-4-chloro-3-hydroxy-1H-indazole

Uniqueness: 1H-Indazol-4-ol, 6-bromo-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms, along with the hydroxyl group, makes it a valuable compound for various applications in medicinal chemistry and material science.

Activité Biologique

1H-Indazol-4-ol,6-bromo-3-chloro- is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1H-Indazol-4-ol,6-bromo-3-chloro- has the molecular formula and a molar mass of approximately 233.48 g/mol. It appears as an off-white to light brown powder with a melting point around 293°C. The compound is slightly soluble in water and soluble in methanol, while being insoluble in most organic solvents.

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antifungal : Demonstrated effectiveness against various fungal strains.

- Antimicrobial : Exhibits activity against both Gram-positive and Gram-negative bacteria.

- Antiviral : Potential applications in inhibiting viral replication.

- Anticancer : Shown to inhibit cancer cell proliferation through various mechanisms.

- Antioxidant : Capable of neutralizing free radicals and reducing oxidative stress.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antifungal | Effective against fungal strains such as Candida spp. |

| Antimicrobial | Active against Staphylococcus aureus and Escherichia coli |

| Antiviral | Inhibits viral replication in vitro |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antioxidant | Reduces oxidative stress markers |

The biological activity of 1H-Indazol-4-ol,6-bromo-3-chloro- is believed to stem from its ability to interact with specific enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, potentially leading to the inhibition of critical biological processes. For instance, it may act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity.

Synthesis Methods

Various synthetic routes have been developed for 1H-Indazol-4-ol,6-bromo-3-chloro-. Common methods include:

- Cyclization Reactions : Utilizing hydrazine derivatives with suitable precursors.

- Halogenation : Introducing bromine and chlorine through electrophilic aromatic substitution.

These methods allow for optimization of yield and purity based on reaction conditions .

Anticancer Activity

In a study evaluating the anticancer potential of indazole derivatives, 1H-Indazol-4-ol,6-bromo-3-chloro- showed significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

Antimicrobial Efficacy

Research on the antimicrobial properties revealed that 1H-Indazol-4-ol,6-bromo-3-chloro- exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis. These findings underscore its potential use in treating bacterial infections resistant to conventional antibiotics .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKIJOLQMSWICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.